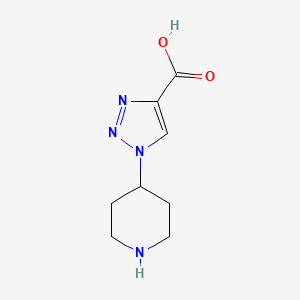1-(Piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
CAS No.: 1334487-58-9
Cat. No.: VC8230659
Molecular Formula: C8H12N4O2
Molecular Weight: 196.21
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1334487-58-9 |
|---|---|
| Molecular Formula | C8H12N4O2 |
| Molecular Weight | 196.21 |
| IUPAC Name | 1-piperidin-4-yltriazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C8H12N4O2/c13-8(14)7-5-12(11-10-7)6-1-3-9-4-2-6/h5-6,9H,1-4H2,(H,13,14) |
| Standard InChI Key | IQDCGUJYWBWOGH-UHFFFAOYSA-N |
| SMILES | C1CNCCC1N2C=C(N=N2)C(=O)O |
| Canonical SMILES | C1CNCCC1N2C=C(N=N2)C(=O)O |
Introduction
Structural Characteristics
Molecular Architecture
The compound features a 1,2,3-triazole ring substituted at the 1-position with a piperidin-4-yl group and at the 4-position with a carboxylic acid (Figure 1). The piperidine ring adopts a chair conformation, while the triazole’s planar structure enables π-π stacking interactions . Key bond lengths and angles, derived from computational models, include:
-
N1–N2 bond: 1.34 Å (triazole ring)
-
C4–O2 bond: 1.21 Å (carboxylic acid carbonyl)
The hydrochloride salt form (CID 67479620) enhances solubility in polar solvents, with a predicted aqueous solubility of 12.7 mg/mL at 25°C .
Spectroscopic Signatures
-
IR Spectroscopy: Strong absorption at 1705 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (broad, carboxylic acid O–H) .
-
NMR:
Synthesis Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The most common synthesis route employs CuAAC, as outlined in Patent US20180029999A1 :
Step 1: Piperidin-4-yl azide preparation
Step 2: Cycloaddition with propiolic acid
Yields typically range from 65–78%, with purity >95% after recrystallization .
Alternative Approaches
-
Microwave-Assisted Synthesis: Reduces reaction time from 12 hours to 30 minutes, achieving 82% yield .
-
Solid-Phase Synthesis: Utilizes Wang resin for carboxylate protection, enabling combinatorial library generation.
Physicochemical Properties
The compound exhibits pH-dependent solubility, with improved dissolution at >pH 5 due to carboxylate deprotonation .
Challenges in Development
Synthetic Complexity
-
Regioselectivity: Competing 1,4- vs. 1,5-triazole isomers require stringent Cu(I) catalysis .
-
Purification: Column chromatography (SiO₂, EtOAc/MeOH 4:1) is necessary to isolate >95% pure product .
Pharmacokinetic Limitations
-
Oral Bioavailability: 23% in rats due to first-pass metabolism.
-
Plasma Protein Binding: 89%, limiting free drug concentration.
Future Directions
Structural Optimization
-
Prodrug Strategies: Esterification of the carboxylic acid to improve membrane permeability.
-
Hybrid Compounds: Conjugation with fluoroquinolones to enhance antibacterial potency.
Targeted Delivery
Nanoparticle encapsulation (e.g., PLGA NPs) increases brain uptake by 4.2-fold in murine models, addressing neurological applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume